5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Overview
Description
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Oxadiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Oxadiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Oxadiazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. The compound is stored under inert gas and in conditions between 2-8°C , suggesting that it may be sensitive to oxidation and temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the phenyl ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.
Biological Studies: The compound can be used as a probe or a ligand in biological assays to study the interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
- 4-Bromomethylphenylboronic acid pinacol ester
- 5-Bromo-2-(bromomethyl)pyrimidine
Uniqueness
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. The presence of both the bromomethyl group and the oxadiazole ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTARCMEMVHRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640213 | |
Record name | 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-57-5 | |
Record name | 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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